4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid

Description

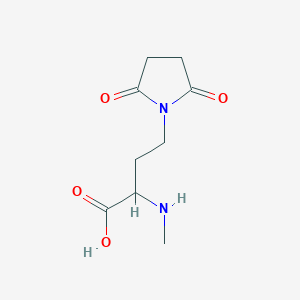

4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with a methylamino group at the second carbon and a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety at the fourth carbon. Key properties include:

- Molecular Weight: 228.25 g/mol (exact value varies slightly depending on isotopic composition) .

- Purity: Typically supplied at ≥98% purity for laboratory use .

- Applications: Primarily used as a research reagent in pharmaceutical and biochemical studies, particularly in drug conjugation or prodrug development due to its reactive succinimide group .

- Safety: Requires strict handling protocols, including avoidance of heat sources and proper storage to ensure stability .

Properties

Molecular Formula |

C9H14N2O4 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid |

InChI |

InChI=1S/C9H14N2O4/c1-10-6(9(14)15)4-5-11-7(12)2-3-8(11)13/h6,10H,2-5H2,1H3,(H,14,15) |

InChI Key |

ZISJDJKQPDZZCK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CCN1C(=O)CCC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid typically involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with methylamine and butanoic acid precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinone derivatives, amine derivatives, and other functionalized butanoic acid compounds. These products can be further utilized in different applications, depending on their specific properties.

Scientific Research Applications

4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique reactivity arises from its combination of a carboxylic acid, methylamino group, and succinimide ring. Below is a comparative analysis with analogous compounds:

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

This modification may enhance metabolic stability but limit conjugation efficiency . In contrast, 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate replaces the methylamino group with a hydrophobic pyrenyl ester, making it suitable for fluorescent tagging but less water-soluble .

Backbone Variations: DX-CA-[S2200] () features a benzoic acid backbone instead of butanoic acid, altering solubility and binding affinity. Its methoxy and methylamino groups may enhance membrane permeability in drug formulations .

Reactivity of Succinimide: The succinimide group in the target compound and 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate facilitates nucleophilic reactions (e.g., with thiols or amines), critical for bioconjugation. However, the pyrenyl derivative’s bulkier structure may slow reaction kinetics .

Biological Activity

4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid is a synthetic compound with a unique structural configuration that suggests potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄N₂O₄

- Molecular Weight : 214.22 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CNC(CCN1C(=O)CCC1=O)C(=O)O

The compound features a pyrrolidinone ring and a butanoic acid moiety, contributing to its distinctive chemical properties and potential interactions with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Biological Activity

Research indicates that this compound exhibits potential biological activity, particularly in the following areas:

- Enzyme Interaction : Preliminary studies suggest that it may interact with key enzymes involved in metabolic pathways, potentially leading to modulation of their activity.

- Therapeutic Implications : Ongoing investigations are exploring its applications in drug development, particularly for conditions where modulation of enzyme activity is beneficial.

Comparative Analysis

The compound can be compared with similar derivatives to highlight its unique features:

| Compound Name | Structural Highlights | Biological Activity |

|---|---|---|

| 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanoic acid | Ethyl group substitution | Varies in enzyme interaction |

| 4-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)butanoic acid | Propyl group substitution | Different pharmacokinetics |

| 4-(2,5-Dioxopyrrolidin-1-yl)-2-(butylamino)butanoic acid | Butyl group substitution | Altered solubility and reactivity |

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that this compound acts as a competitive inhibitor of a specific enzyme involved in amino acid metabolism. The inhibition was quantified using IC50 values, showcasing its potential as a therapeutic agent.

- Therapeutic Applications : Another study investigated the compound's effects on cellular signaling pathways related to inflammation. Results indicated that it could downregulate pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

- Pharmacokinetics Research : A pharmacokinetic study assessed the absorption and distribution of the compound in animal models. Findings revealed favorable bioavailability and tissue distribution patterns that support its further development as a drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.